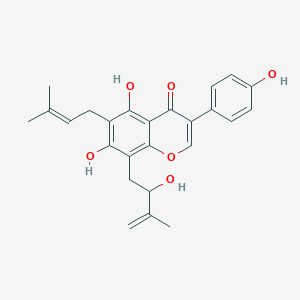
喹唑啉-4-羧酸
描述
Quinazoline-4-carboxylic acid is a heterocyclic compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . It is used in the synthesis of HCV NS5A replication complex inhibitors . Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry .
Synthesis Analysis
A simple and easy synthesis of 2‐ (3‐nitro-phenyl)‐quinazoline‐4‐carboxylic acid has been successfully developed through a one‐pot three‐component condensation reaction . Another method involves the conversion of the primary amide to a nitrile, leading to the in situ generation of KOH, which hydrolyzes isatoic anhydride to give a 1-cyano-2-amine 3-acid-potassium salt .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .科学研究应用
Anti-Cancer Activity
Quinazoline derivatives are the core structures in various clinical drugs such as gefitinib, erlotinib, canertinib, vandetanib, afatinib, and dacomitinib . These drugs are used for the treatment of various types of cancers .
Anti-Microbial Activity
Quinazoline and its related scaffolds have shown significant anti-microbial activity . This has led to great interest among medicinal chemists for the development of new drugs or drug candidates .
Anti-Convulsant Activity
Quinazoline and quinazolinone scaffolds have been found to exhibit anti-convulsant activity . This makes them potential candidates for the development of drugs to treat convulsive disorders .
Anti-Inflammatory Activity
Quinazoline and quinazolinone derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of drugs to treat inflammatory conditions .
Anti-Hyperlipidaemia Activity
Quinazoline and its related scaffolds have shown anti-hyperlipidaemia activity . This makes them potential candidates for the development of drugs to treat hyperlipidaemia .
Inhibitors of Alkaline Phosphatases
A diverse range of quinazoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This suggests potential applications in the treatment of diseases related to the overactivity of alkaline phosphatases .
Anti-Parkinsonism Activity
Quinazoline and quinazolinone derivatives have shown anti-Parkinsonism activity . This makes them potential candidates for the development of drugs to treat Parkinson’s disease .
Anti-Malarial Activity
Quinazoline and quinazolinone derivatives have shown anti-malarial activity . This makes them potential candidates for the development of drugs to treat malaria .
作用机制
Target of Action
Quinazoline-4-carboxylic acid and its derivatives have been found to target a variety of cellular components, contributing to their diverse pharmacological activities . The primary targets of these compounds include various enzymes and receptors, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes like cell growth and proliferation .
Mode of Action
Quinazoline-4-carboxylic acid interacts with its targets in a specific manner, leading to changes in cellular functions. For instance, when it binds to VEGFR, it inhibits the receptor’s activity, thereby suppressing the growth of vascular endothelial cells . This interaction can lead to the inhibition of angiogenesis, a process critical for tumor growth and metastasis .
Biochemical Pathways
The action of Quinazoline-4-carboxylic acid affects several biochemical pathways. One of the key pathways influenced by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The disruption of this pathway can lead to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetics of Quinazoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity . Moreover, fluorine-containing molecules were found to have greater potential, probably due to improved lipophilicity, bioavailability, and metabolic stability .
Result of Action
The molecular and cellular effects of Quinazoline-4-carboxylic acid’s action are diverse, given its ability to interact with multiple targets. For example, by inhibiting VEGFR, it can suppress the growth of vascular endothelial cells, leading to the inhibition of angiogenesis . This can result in the suppression of tumor growth .
Action Environment
The action, efficacy, and stability of Quinazoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, potentially affecting the compound’s efficacy . Furthermore, the compound’s stability can be affected by factors such as pH and temperature .
安全和危害
未来方向
Quinazoline-4-carboxylic acid and its derivatives have shown promising activity against different tumors . In the search for new sEH inhibitors, novel amide analogues of the quinazoline-7-carboxylic acid derivative have been designed and synthesized to evaluate their potential for inhibiting sEH . This suggests that the development of novel quinazoline derivatives as anticancer drugs is a promising area for future research .
属性
IUPAC Name |
quinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWMWCZTAKZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in synthesizing Quinazoline-4-carboxylic acid and its derivatives?
A1: Recent research [, ] highlights an efficient one-pot, three-component synthesis method for Quinazoline-4-carboxylic acid. This method involves a condensation reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) with an aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde) and ammonium acetate. This approach allows for synthesizing various derivatives, including esters and amides, by reacting the acid with alcohols or amines, respectively.
Q2: How are the synthesized Quinazoline-4-carboxylic acid derivatives structurally characterized?
A2: Researchers employed various spectroscopic techniques [, ] to confirm the structures of synthesized compounds. These include:* 1H NMR and 13C NMR: Provide detailed information about the hydrogen and carbon atoms' environment in the molecule, respectively. * IR Spectroscopy: Identifies functional groups present in the molecules based on their characteristic vibrations.* Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
Q3: Is there any information about the color properties of Quinazoline-4-carboxylic acid derivatives?
A3: While the provided research [, ] doesn't specifically discuss the color of Quinazoline-4-carboxylic acid derivatives, related research [] on Isamic acid, a derivative containing a spiro-quinazoline ring system, indicates a red color. This coloration is attributed to spiroconjugation, suggesting that similar structural features in Quinazoline-4-carboxylic acid derivatives might influence their color properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





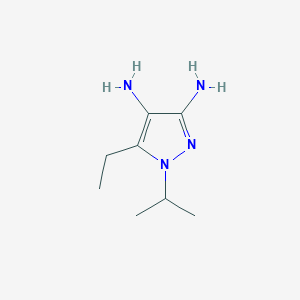


![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)
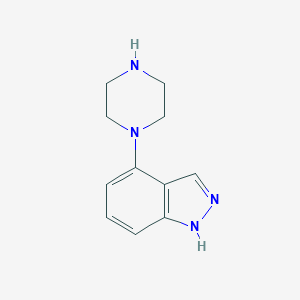

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
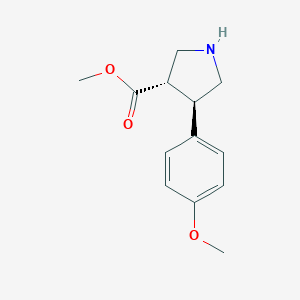
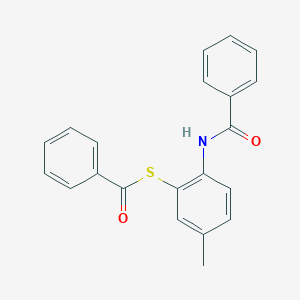
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
